Droxacin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

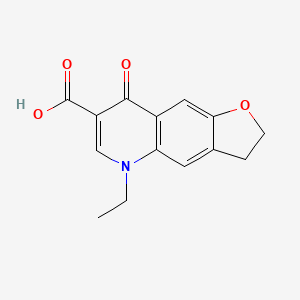

Droxacin is a useful research compound. Its molecular formula is C14H13NO4 and its molecular weight is 259.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Droxacin, a member of the fluoroquinolone class of antibiotics, exhibits significant biological activity primarily against Gram-negative bacteria. This article delves into its mechanisms of action, pharmacokinetics, clinical applications, and associated resistance mechanisms, supported by data tables and relevant case studies.

This compound functions by inhibiting bacterial DNA synthesis. It achieves this by targeting two critical enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for maintaining DNA structure and function during replication. The inhibition of these enzymes leads to the formation of double-stranded breaks in bacterial DNA, ultimately resulting in cell death.

- DNA Gyrase : This enzyme introduces negative supercoils into DNA, which is crucial for DNA replication and transcription. This compound binds to the enzyme-DNA complex, preventing the re-ligation of DNA strands after they have been cleaved.

- Topoisomerase IV : This enzyme is vital for separating interlinked daughter chromosomes after DNA replication. This compound’s inhibition of this enzyme further contributes to its bactericidal effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:

- Absorption : this compound is well-absorbed when administered orally. Its bioavailability can be affected by food intake.

- Distribution : The drug has a large volume of distribution (Vd), indicating extensive tissue penetration.

- Metabolism : this compound undergoes hepatic metabolism, with active metabolites contributing to its antibacterial activity.

- Excretion : The primary route of elimination is renal; approximately 60% of the drug is excreted unchanged in urine.

| Parameter | Value |

|---|---|

| Bioavailability | 50-80% |

| Volume of Distribution | 50% of body weight |

| Half-life | Approximately 3 hours |

| Renal Excretion | 60% unchanged |

Clinical Applications

This compound is primarily indicated for the treatment of infections caused by susceptible strains of bacteria, including:

- Urinary tract infections (UTIs)

- Respiratory tract infections

- Skin and soft tissue infections

Clinical studies have demonstrated its efficacy against various pathogens, including Escherichia coli , Klebsiella pneumoniae , and Pseudomonas aeruginosa .

Case Study Insights

Several case studies highlight the effectiveness of this compound in treating resistant bacterial infections:

- Case Study 1 : A patient with recurrent UTIs caused by E. coli showed significant improvement after a course of this compound, with a reduction in bacterial load confirmed through follow-up cultures.

- Case Study 2 : In a clinical trial involving patients with respiratory infections due to Pseudomonas aeruginosa, this compound demonstrated a higher success rate compared to standard treatments.

Resistance Mechanisms

Despite its effectiveness, resistance to this compound has been observed. Key mechanisms include:

- Target Mutations : Mutations in the genes encoding DNA gyrase and topoisomerase IV can reduce drug binding affinity.

- Efflux Pumps : Bacteria may develop or upregulate efflux pumps that expel this compound from the cell before it can exert its effects.

- Plasmid-Mediated Resistance : Mobile genetic elements can carry resistance genes that confer survival advantages in the presence of fluoroquinolones.

Propriétés

Numéro CAS |

35067-47-1 |

|---|---|

Formule moléculaire |

C14H13NO4 |

Poids moléculaire |

259.26 g/mol |

Nom IUPAC |

5-ethyl-8-oxo-2,3-dihydrofuro[2,3-g]quinoline-7-carboxylic acid |

InChI |

InChI=1S/C14H13NO4/c1-2-15-7-10(14(17)18)13(16)9-6-12-8(3-4-19-12)5-11(9)15/h5-7H,2-4H2,1H3,(H,17,18) |

Clé InChI |

IIRVYWCKYUQJCL-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=C1C=C3CCOC3=C2)C(=O)O |

SMILES canonique |

CCN1C=C(C(=O)C2=C1C=C3CCOC3=C2)C(=O)O |

Key on ui other cas no. |

35067-47-1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.